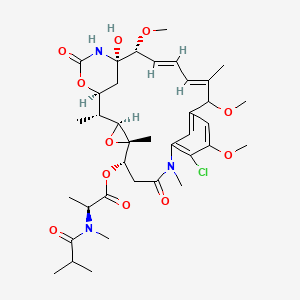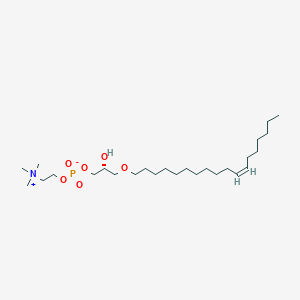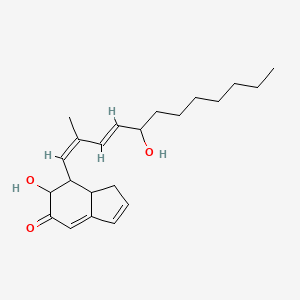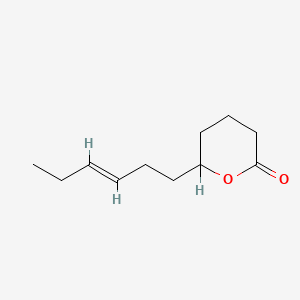
Jasmolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a lactone compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Jasmolactone is known for its pleasant aroma, which is reminiscent of jasmine, apricot, and coconut. This compound is widely used in the fragrance industry due to its unique scent profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. The cyclization of this molecule results in the formation of a δ-lactone . Another method involves the semi-hydrogenation of lactone 6a over a Lindlar catalyst in methanol, yielding a yellow oil that is further purified .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of acid catalysts and hydrogenation processes are common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Jasmolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its dihydroderivatives.
Substitution: this compound can participate in substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or Lindlar catalyst.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydroderivatives of this compound.
Substitution: Various substituted lactones depending on the reagents used.
Applications De Recherche Scientifique
Jasmolactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of fragrance-based therapies.
Industry: Widely used in the fragrance industry for its unique scent profile, contributing to the formulation of perfumes and scented products
Mécanisme D'action
The mechanism of action of Jasmolactone involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its potential biological activities may involve interactions with cellular targets, leading to antimicrobial or antioxidant effects .
Comparaison Avec Des Composés Similaires
Jasmonyl: Another lactone with a jasmine-like scent.
Lactojasmone: Similar in structure but with a softer, milder scent.
Methyl Laitone: A constitutional isomer with a coconut-like smell
Uniqueness: Jasmolactone stands out due to its unique combination of fruity, floral, and lactonic notes. Its ability to impart a jasmine-like aroma with hints of apricot and coconut makes it a valuable ingredient in the fragrance industry. Compared to similar compounds, this compound offers a more complex and versatile scent profile .
Propriétés
Numéro CAS |
68959-28-4 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
6-hex-3-enyloxan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3 |
Clé InChI |
UJHDFCVFLRPEJQ-UHFFFAOYSA-N |
SMILES |
CCC=CCCC1CCCC(=O)O1 |
SMILES isomérique |
CC/C=C\CCC1CCCC(=O)O1 |
SMILES canonique |
CCC=CCCC1CCCC(=O)O1 |
Point d'ébullition |
140.00 °C. @ 1.00 mm Hg |
Densité |
0.97-0.99 |
Key on ui other cas no. |
68959-28-4 |
Description physique |
colourless liquid with a milky buttery odour |
Solubilité |
insoluble in water; soluble in fat |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


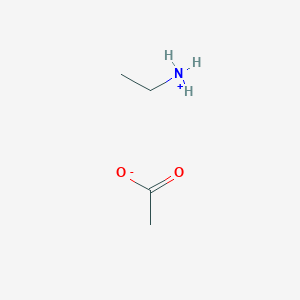

![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
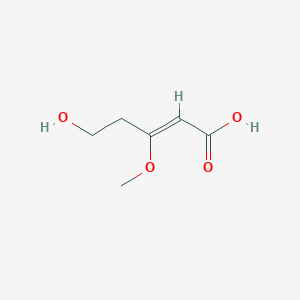
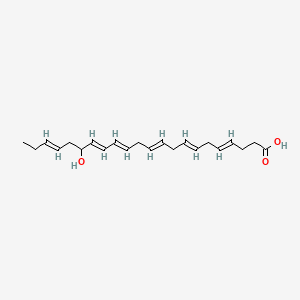
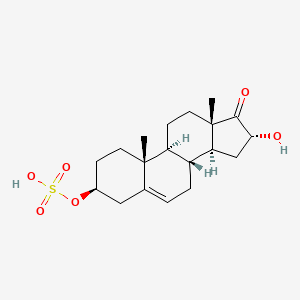

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)

![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
